molecular formula C21H20N2O B2556752 N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylamino)benzamide CAS No. 392249-54-6

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylamino)benzamide

Cat. No.: B2556752
CAS No.: 392249-54-6
M. Wt: 316.404
InChI Key: RMWLIBRCZGMAOZ-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylamino)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Benzamide derivatives are a prominent class of compounds in scientific research due to their diverse biological activities. Literature indicates that structurally related benzamides have been investigated as potent and selective agonists for serotonin receptors, showing potential utility in migraine therapy research . Furthermore, certain benzamide-based compounds are recognized as second-generation histone deacetylase inhibitors, which are valuable tools for studying epigenetics and oncology . The core acenaphthylene structure is a feature of interest in various chemical explorations. Researchers are advised to conduct thorough literature searches in scientific databases such as PubMed and PubChem to ascertain the specific pharmacological profile, mechanism of action, and potential research applications of this particular compound. As with all research chemicals, this product should be handled by qualified professionals in appropriate laboratory settings, in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-23(2)17-11-8-16(9-12-17)21(24)22-19-13-10-15-7-6-14-4-3-5-18(19)20(14)15/h3-5,8-13H,6-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWLIBRCZGMAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acenaphthylene Intermediate: This step involves the cyclization of naphthalene derivatives under specific conditions to form the acenaphthylene core.

    Amidation Reaction: The acenaphthylene intermediate is then reacted with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural features and uses of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylamino)benzamide and related benzamide derivatives from :

Compound Name Benzamide Substituent Aromatic/Functional Group Primary Use Reference
This compound 4-(dimethylamino) 1,2-dihydroacenaphthylen-5-yl Not specified -
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide 4-(ethoxymethoxy) 2,3-dichlorophenyl Etobenzanid (herbicide)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide 2-(3-(trifluoromethyl)phenoxy) 2,4-difluorophenyl + pyridinecarboxamide Diflufenican (herbicide)
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide Trifluoromethylsulfonylamino 2,4-dimethylphenyl Mefluidide (plant growth regulator)

Key Observations

Substituent Effects: Electron-Donating Groups: The dimethylamino group in the target compound likely increases basicity and electron density, contrasting with electron-withdrawing groups (e.g., chlorine, trifluoromethyl) in analogs like etobenzanid and diflufenican. This may alter interaction with biological targets, such as enzymes or receptors in pest species . Polarity and Solubility: The ethoxymethoxy group in etobenzanid enhances hydrophilicity, while the trifluoromethylsulfonyl group in mefluidide introduces strong electronegativity. The target compound’s dimethylamino group may balance moderate solubility and membrane permeability.

This contrasts with smaller aryl groups (e.g., dichlorophenyl) in etobenzanid, which prioritize steric accessibility .

Functional Applications :

  • Analogs like etobenzanid and diflufenican are herbicides, suggesting the target compound may share pesticidal activity. However, the acenaphthene moiety could confer unique selectivity or resistance profiles compared to phenyl or pyridine-based derivatives .

Hypothesized Research Findings

While direct studies on this compound are absent in the provided evidence, inferences from structural analogs suggest:

  • Mode of Action: The dimethylamino group may act as a hydrogen-bond donor or interact with acidic residues in target enzymes, differing from the radical-generating properties of chloro/fluoro groups in etobenzanid .

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